N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with fluorobenzo[d]thiazole, methylsulfonyl, and pyridin-2-ylmethyl substituents, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstM. tuberculosis .
Mode of Action
tuberculosis . The compound’s interaction with its target likely results in the inhibition of the target’s function, leading to the observed anti-tubercular activity.
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzamide core, followed by the introduction of the fluorobenzo[d]thiazole, methylsulfonyl, and pyridin-2-ylmethyl groups through various substitution and coupling reactions. Common reagents used in these reactions include thionyl chloride, methylsulfonyl chloride, and pyridine derivatives, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares a benzophenone core but lacks the thiazole and pyridine substituents.
Acetaminophen Related Compound F: Contains a benzamide structure but differs in its substituents and overall properties.
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide stands out due to its unique combination of fluorobenzo[d]thiazole, methylsulfonyl, and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-30(27,28)17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)29-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSMXNPUVGCJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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